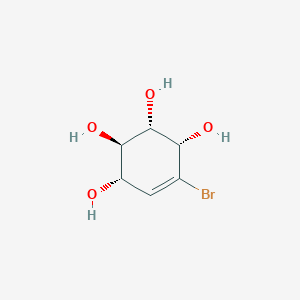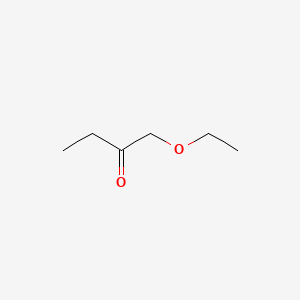
Ethyl ethoxymethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ethoxymethyl ketone is an organic compound with the molecular formula C₆H₁₂O₂. It is a ketone characterized by the presence of an ethyl group and an ethoxymethyl group attached to the carbonyl carbon. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl ethoxymethyl ketone can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with formaldehyde in the presence of a base catalyst. The reaction proceeds through aldol condensation, followed by dehydration to yield the desired ketone.
Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of secondary alcohols or through the ozonolysis of alkenes. These methods are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl ethoxymethyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this ketone can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Varied products based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl ethoxymethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of ethyl ethoxymethyl ketone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Ethyl ethoxymethyl ketone can be compared with other ketones such as methyl ethyl ketone and acetone:
Methyl Ethyl Ketone (MEK): Similar in structure but lacks the ethoxymethyl group. MEK is widely used as a solvent and in coatings.
Acetone: A simpler ketone with a similar carbonyl group but different substituents. Acetone is commonly used as a solvent and in nail polish removers.
Uniqueness: this compound’s unique structure, with both ethyl and ethoxymethyl groups, provides distinct reactivity and applications compared to other ketones .
Eigenschaften
CAS-Nummer |
76086-05-0 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
1-ethoxybutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(7)5-8-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
FRFMOVPIHHDDPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)

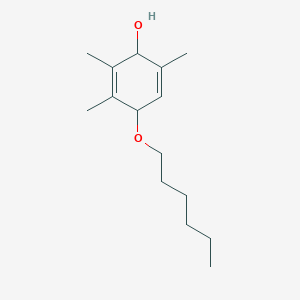
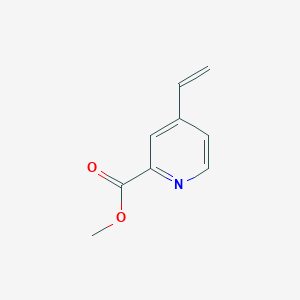
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
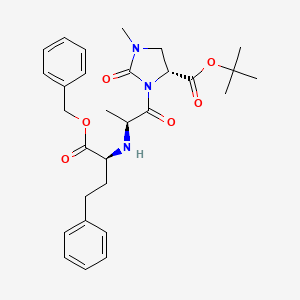
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)

![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
